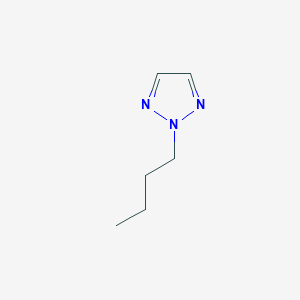

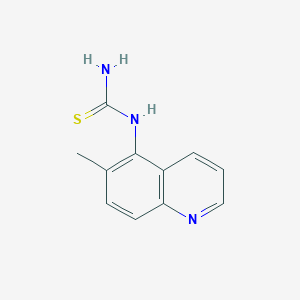

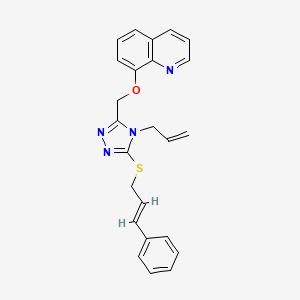

![molecular formula C9H8Cl2N4O2 B2357372 2-[2-(2,3-Dichlorophenyl)hydrazinylidene]propanediamide CAS No. 896061-98-6](/img/structure/B2357372.png)

2-[2-(2,3-Dichlorophenyl)hydrazinylidene]propanediamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Application in Anti-inflammatory Activity Research

Scientific Field

Medicinal Chemistry

Summary of the Application

The compound was synthesized and evaluated for its anti-inflammatory activity . The synthesized compounds were compared to medically used reference drugs .

Methods of Application or Experimental Procedures

The procedure for the synthesis of the compound was expanded, and their intramolecular cyclization in the presence of propionic anhydride was studied .

Results or Outcomes

Some compounds showed a significant anti-inflammatory activity at a level comparable to or exceeding that for medically used reference drugs .

Application in Antibacterial Activity Research

Scientific Field

Pharmaceutical Microbiology

Summary of the Application

The compound was synthesized and tested on reference strains of Gram-positive and Gram-negative bacteria .

Methods of Application or Experimental Procedures

The compound was obtained in a three-step procedure starting with appropriate (2,4-dioxothiazolidin-5-yl/ylidene)acetic acids .

Results or Outcomes

Most active compounds possess minimum inhibitory concentration (MIC) = 3.91 mg/L . These compounds were non-toxic at concentrations close to their antibacterial effect .

Application in Sortase A Inhibitor Research

Scientific Field

Biochemistry

Summary of the Application

The compound was identified as a new class of sortase A inhibitors .

Methods of Application or Experimental Procedures

A FRET-based random screening assay was used to generate hit compounds as sortase A inhibitors .

Results or Outcomes

Ethyl 3-oxo-2-(2-phenylhydrazinylidene)butanoate was identified as an example of a new class of sortase A inhibitors .

properties

IUPAC Name |

2-[(2,3-dichlorophenyl)hydrazinylidene]propanediamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2N4O2/c10-4-2-1-3-5(6(4)11)14-15-7(8(12)16)9(13)17/h1-3,14H,(H2,12,16)(H2,13,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUOAYDCFCZEAFF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)NN=C(C(=O)N)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-(2,3-Dichlorophenyl)hydrazinylidene]propanediamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

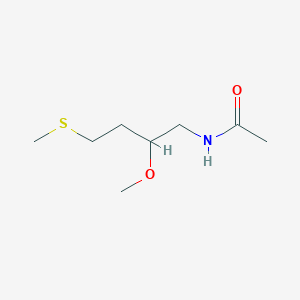

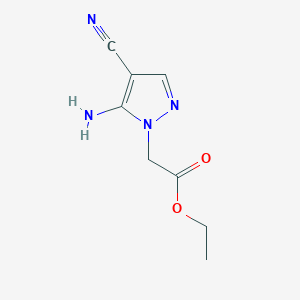

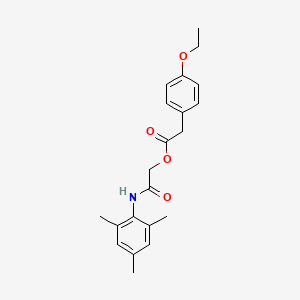

![[6-[(4-Methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-methylbenzoate](/img/structure/B2357294.png)

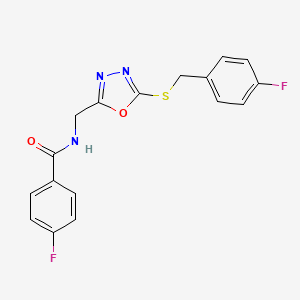

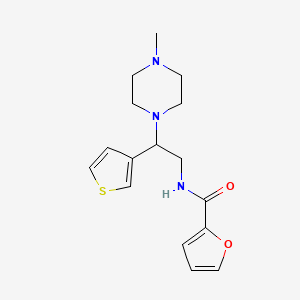

![3-(3-(4-(2-chlorophenyl)piperazin-1-yl)-3-oxopropyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2357299.png)

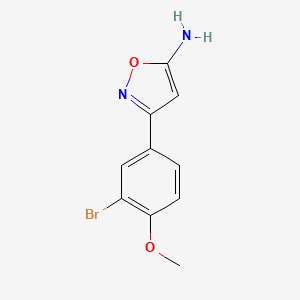

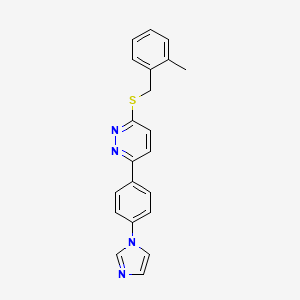

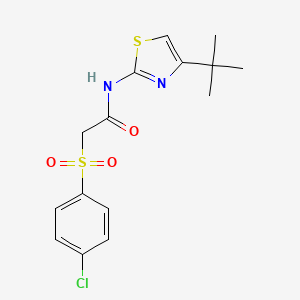

![tert-butyl N-[(2S)-2-azidopropyl]carbamate](/img/structure/B2357306.png)